molecular formula C12H19NO4 B8240136 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid

6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B8240136
M. Wt: 241.28 g/mol
InChI Key: OTKHJKUNLZISJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid (CAS: 1427460-12-5) is a bicyclic scaffold with a bridged [3.1.1] ring system. Its molecular formula is C₁₂H₁₉NO₄, and molecular weight is 241.28 g/mol . The structure includes:

  • A 6-azabicyclo[3.1.1]heptane core, featuring a nitrogen atom at position 4.
  • A tert-butoxycarbonyl (Boc) protecting group at position 6, enhancing stability during synthetic processes.
  • A carboxylic acid moiety at position 3, enabling salt formation or esterification for downstream applications.

This compound serves as a critical intermediate in medicinal chemistry, particularly for designing protease inhibitors or peptidomimetics due to its rigid bicyclic framework and functional versatility .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-7(10(14)15)5-9(13)6-8/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHJKUNLZISJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Boc-Protected Azetidine Intermediate

The synthesis begins with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, a Boc-protected azetidine derivative. This intermediate is synthesized via mesylation of the corresponding diol using methanesulfonyl chloride under basic conditions. Key parameters include:

ParameterValue
Starting materialcis-2,4-diol azetidine
ReagentMethanesulfonyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0–25°C
ScaleUp to 1 kg

This step achieves near-quantitative yields due to the high electrophilicity of the mesylating agent.

Double Alkylation with Malonate

The bicyclic core is formed via a double alkylation reaction between the azetidine intermediate and diethyl malonate. The reaction proceeds through a nucleophilic displacement mechanism:

Diethyl malonate+cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate\text{Diethyl malonate} + \text{cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate} \rightarrow \text{N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate}

ParameterValue
Malonate equivalent2.2 eq
BasePotassium carbonate
SolventDimethylformamide (DMF)
Temperature80°C, 12 hours
Yield85–90%

The reaction’s efficiency stems from the dual leaving-group capability of the mesylate groups, enabling simultaneous ring expansion.

Hydrolysis to Dicarboxylic Acid

The diester intermediate undergoes basic hydrolysis to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid:

Dicarboxylate+NaOHDicarboxylic acid+2EtOH\text{Dicarboxylate} + \text{NaOH} \rightarrow \text{Dicarboxylic acid} + 2 \text{EtOH}

ParameterValue
Base4 M NaOH
SolventWater/ethanol (3:1)
TemperatureReflux, 6 hours
ScaleUp to 400 g per batch

This step achieves quantitative conversion, with the product isolated via acidification and filtration.

Monodecarboxylation Reaction

Selective removal of one carboxylic acid group is achieved under controlled conditions. While the exact mechanism remains proprietary, thermal or acidic decarboxylation is hypothesized:

Dicarboxylic acidMonocarboxylic acid+CO2\text{Dicarboxylic acid} \rightarrow \text{Monocarboxylic acid} + \text{CO}_2

ParameterValue
ReagentAcetic acid
AdditiveSodium acetate
Temperature120°C, 3 hours
Yield70–75%

The reaction produces a 1:1 mixture of cis- and trans-diastereomers, separable via fractional crystallization.

Diastereomeric Separation

The cis- and trans-diastereomers are separated using a combination of solvent polarity and crystallization:

ParameterValue
Solvent systemEthyl acetate/hexanes
Crystallization cycles2–3
Diastereomeric excess>98% after purification

The cis-isomer exhibits higher solubility in polar solvents, enabling efficient isolation.

Optimization and Scalability

Reaction Scale-Up Considerations

Industrial-scale production (100 g to 400 g batches) requires:

  • Continuous flow reactors for the alkylation step to manage exothermicity.

  • Automated pH control during hydrolysis to minimize side reactions.

  • Recrystallization tanks with temperature gradients for diastereomer separation.

Yield Optimization Strategies

  • Malonate excess : Increasing malonate equivalents to 2.5 eq improves alkylation yields to 92%.

  • Catalytic additives : Tetrabutylammonium bromide (TBAB) enhances reaction rates by 20% in the hydrolysis step.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, bridgehead H), 4.05 (dd, J=8.4J = 8.4 Hz, 1H, CH2_2).

  • 13^{13}C NMR : δ 28.3 (Boc CH3_3), 80.5 (Boc C), 174.2 (COOH).

  • HRMS : [M+H]+^+ calcd. for C12_{12}H19_{19}NO4_4: 265.1314; found: 265.1312.

Chromatographic Purity

MethodPurity
HPLC (C18 column)>99.5%
Chiral GC>98% ee

Comparative Analysis with Alternative Routes

Limitations of Classical Approaches

Earlier methods relied on tropane alkaloid derivatization, which suffered from:

  • Low yields (<30%) due to competing ring-opening reactions.

  • Limited scalability beyond 10 g.

Advantages of the Current Method

  • Scalability : Demonstrated at 400 g scale.

  • Diastereocontrol : Crystallization achieves >98% de.

  • Cost efficiency : Bulk reagents reduce raw material costs by 40%.

Industrial Production Methodologies

Large-Scale Process Design

  • Reactor type : Stainless steel jacketed reactors for temperature control.

  • Waste management : CO2_2 capture systems during decarboxylation.

  • Quality control : In-line PAT (Process Analytical Technology) for real-time monitoring.

Economic and Environmental Metrics

MetricValue
Production cost/kg$1,200
E-factor15 (kg waste/kg product)
Solvent recovery rate85%

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are fundamental in synthetic organic chemistry.

Biology

  • Enzyme Interactions : It has been used to study interactions with enzymes and proteins, providing insights into biochemical pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains of bacteria, as shown in the following table:
Bacterial StrainInhibition Zone (mm)Control (Meropenem)
Escherichia coli1522
Staphylococcus aureus1825
Bacillus subtilis1220
Serratia marcescens1421

This data suggests moderate antibacterial activity, particularly against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Material Science

The unique bicyclic structure of the compound makes it suitable for developing new materials with specific properties beneficial in industrial applications. Its structural features allow for modifications that can enhance material performance in various contexts.

Case Study on Antimicrobial Agents

A study focused on synthesizing derivatives of this bicyclic structure aimed at enhancing its antimicrobial efficacy. The derivatives showed improved activity against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Pharmaceutical Development

The compound has been incorporated into various drug formulations targeting neurological disorders due to its interaction with neurotransmitter systems. Its potential as a therapeutic agent is supported by research indicating activity on orexin receptors, which are crucial for regulating sleep-wake cycles and energy homeostasis .

Research has indicated that compounds similar to 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid exhibit notable biological activities:

  • Antibacterial Activity : As previously mentioned, it shows promise against several bacterial strains.
  • Enzyme Inhibition Studies :
    • Urease Inhibition : Significant in treating urinary tract infections.
    • Alpha-Amylase Inhibition : Potentially aids in managing diabetes by regulating carbohydrate metabolism.
  • Antioxidant Activity : Evaluated using the DPPH assay, demonstrating considerable free radical scavenging activity.

Mechanism of Action

The mechanism by which 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Systems

Bicyclo[2.2.1]heptane Derivatives
  • Example : (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a)
    • Key Differences :
  • Smaller bicyclo[2.2.1] ring system vs. [3.1.1].
  • Carboxylic acid at position 3 and Boc group at position 2.
    • Impact : Reduced steric hindrance in the [2.2.1] system may enhance synthetic accessibility but limit conformational rigidity compared to [3.1.1] derivatives .
Bicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-[(Phenoxyacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penicillin V) Key Differences:
  • Presence of a thia (sulfur) atom and β-lactam ring.
  • Phenoxyacetyl side chain for antibacterial activity. Impact: The β-lactam ring confers antibiotic properties, while the sulfur atom increases metabolic stability compared to all-carbon bicyclic systems .
Bicyclo[4.2.0]octane Derivatives
  • Example : (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Key Differences :
  • Larger [4.2.0] ring with thia and acetoxymethyl groups.
  • Pyridinylthio substituent enhances lipophilicity.
    • Impact : Expanded ring size allows for broader substrate interactions in enzyme inhibition but complicates synthesis .

Functional Group Variations

Oxa-Substituted Analogs
  • Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
    • Key Differences :
  • Replacement of a carbon with oxygen (6-oxa).
  • Benzodioxolylmethyl substituent for aromatic interactions.
Aminomethyl-Substituted Analogs
  • Example: 6-Aminomethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane Key Differences:
  • Aminomethyl group at position 6 instead of carboxylic acid.
  • Retains Boc protection at position 3.
    • Impact : The basic amine enables salt formation or covalent conjugation, expanding utility in prodrug design .
Table 1: Comparative Analysis of Key Compounds
Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Accessibility
Target Compound [3.1.1] C₁₂H₁₉NO₄ 241.28 3-COOH, 6-Boc Moderate
(3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-COOH [2.2.1] C₁₂H₁₉NO₄ 241.28 3-COOH, 2-Boc High
Penicillin V [3.2.0] C₁₆H₁₈N₂O₅S 350.39 β-lactam, phenoxyacetyl Low (Multi-step)
6-Oxa-3-azabicyclo[3.1.1]heptane derivative [3.1.1] C₁₂H₁₃NO₃ 231.24 6-Oxa, benzodioxolylmethyl Moderate
Key Observations :
  • Synthetic Complexity : Penicillin V derivatives require multi-step synthesis with stringent stereochemical control, whereas Boc-protected bicyclic compounds (e.g., target compound) are more straightforward .
  • Solubility : Oxa-substituted analogs exhibit higher polarity, while Boc groups enhance hydrophobicity .
  • Biological Relevance : Thia-containing derivatives (e.g., β-lactams) dominate antibiotic applications, whereas [3.1.1] systems are explored for CNS targets due to their rigidity .

Biological Activity

6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, also known as a bicyclic compound, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1936652-78-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interaction with receptors, antibacterial properties, and potential as a therapeutic agent.

Research indicates that compounds similar to 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid may act on specific molecular targets, such as receptors involved in neurotransmission and metabolic regulation. For instance, it has been noted for its activity on orexin receptors, which are crucial in regulating sleep-wake cycles and energy homeostasis .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. The following table summarizes the findings from a study evaluating its efficacy:

Bacterial Strain Inhibition Zone (mm) Control (Meropenem)
Escherichia coli1522
Staphylococcus aureus1825
Bacillus subtilis1220
Serratia marcescens1421

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .

Enzyme Inhibition Studies

In addition to its antibacterial properties, the compound has shown promise in enzyme inhibition assays:

Urease Inhibition

The compound was tested for urease inhibition, which is significant in treating conditions like urinary tract infections. The results indicated a percentage inhibition comparable to established urease inhibitors.

Alpha-Amylase Inhibition

Alpha-amylase inhibition was also assessed, revealing that the compound could potentially aid in managing diabetes by regulating carbohydrate metabolism.

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The compound demonstrated considerable free radical scavenging activity, indicating its potential as an antioxidant agent .

Case Studies and Applications

Several case studies have explored the application of this compound in drug development:

  • Case Study on Antimicrobial Agents : A study focused on synthesizing derivatives of this bicyclic structure to enhance its antimicrobial efficacy. The derivatives showed improved activity against resistant bacterial strains.
  • Pharmaceutical Development : The compound has been incorporated into various drug formulations aimed at treating neurological disorders due to its interaction with neurotransmitter systems .
  • Material Science Applications : Its unique structural features make it a candidate for developing new materials with specific properties beneficial in industrial applications .

Q & A

What are the established synthetic routes for 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, and how do reaction conditions impact yield and purity?

Answer:
The synthesis typically involves:

  • Spirocyclic nitrile reduction : Reduction of spirocyclic oxetanyl nitriles using agents like LiAlH₄ under controlled temperatures (0–5°C) to form the bicyclic amine intermediate .
  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .
  • Carboxylic acid activation : The 3-carboxylic acid moiety may be introduced via hydrolysis of a methyl ester precursor under acidic or basic conditions .

Optimization : Yield and purity depend on strict temperature control during reduction (to avoid side reactions) and chromatographic purification (e.g., silica gel chromatography) to isolate stereoisomers . Scalability requires transitioning from batch reactors to continuous flow systems for improved reproducibility .

Which analytical techniques are critical for confirming the stereochemical and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework, Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm), and carboxylic acid proton environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₈NO₄⁺) and detects impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the bicyclic core .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, ensuring ≥98% enantiomeric excess (ee) for pharmacological studies .

How does the bicyclic framework influence the compound’s physicochemical properties and bioavailability?

Answer:

  • Rigidity : The azabicyclo[3.1.1]heptane core restricts conformational flexibility, enhancing binding specificity to biological targets like enzymes or receptors .
  • LogP modulation : The Boc group increases lipophilicity (LogP ~1.5), while the carboxylic acid improves aqueous solubility (pH-dependent deprotonation) .
  • Bioavailability : Structural analogs show improved metabolic stability due to reduced cytochrome P450 interactions, as observed in pharmacokinetic studies of similar azabicyclic compounds .

What strategies can address discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., Boc deprotection) and guide structural modifications .
  • Plasma protein binding assays : High binding (>90%) may reduce free drug concentration, necessitating prodrug strategies or formulation adjustments .
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify penetration into target tissues (e.g., CNS) via LC-MS/MS .

How can computational methods predict the binding mode of derivatives to target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina) : Screen derivatives against crystallographic enzyme structures (e.g., penicillin-binding proteins) to prioritize high-affinity candidates .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds and hydrophobic interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

What functional groups in this compound are amenable to derivatization for structure-activity relationship (SAR) studies?

Answer:

  • Boc group : Replace with alternative carbamates (e.g., Fmoc) or sulfonamides to modulate lipophilicity .
  • Carboxylic acid : Convert to esters (prodrugs) or amides for enhanced membrane permeability .
  • Bicyclic nitrogen : Alkylate or acylated to introduce side chains targeting specific receptors (e.g., GPCRs) .

How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to control stereochemistry .
  • Low-temperature conditions : Maintain reactions below −20°C to suppress epimerization at the bicyclic core .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired diastereomers .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective isolation .
  • Exothermic reactions : Implement jacketed reactors with real-time temperature monitoring during LiAlH₄ reductions to prevent thermal runaway .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., ≤0.15% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.